molecular formula C18H18N4O3S2 B2713032 (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone CAS No. 898351-29-6

(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone

Cat. No.: B2713032
CAS No.: 898351-29-6
M. Wt: 402.49
InChI Key: WVJMDUNOBDCCIW-UHFFFAOYSA-N
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Description

(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O3S2 and its molecular weight is 402.49. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone is a novel heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Piperazine ring : A bicyclic structure known for its role in various pharmacological agents.
  • Thiazole moiety : Contributes to the compound's biological activity through interactions with biological targets.
  • Nitro group : Often enhances the compound's reactivity and biological potency.

The molecular formula is C17H18N4O2SC_{17}H_{18}N_{4}O_{2}S with a molecular weight of approximately 342.42 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, which may play a role in cancer cell proliferation.
  • Receptor Modulation : The interaction with specific receptors can alter signaling pathways involved in cell growth and apoptosis.
  • DNA Binding : Some studies indicate that compounds with similar structures can bind to DNA, affecting replication and transcription processes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.

Cell Line IC50 (µM) Activity Type
A5496.26 ± 0.33Antitumor
HCC8276.48 ± 0.11Antitumor
NCI-H35820.46 ± 8.63Antitumor

These results suggest that the compound exhibits significant cytotoxicity against lung cancer cell lines, indicating its potential as an antitumor agent .

Antimicrobial Activity

In addition to antitumor properties, similar compounds have shown antimicrobial effects against both Gram-positive and Gram-negative bacteria. The evaluation of antimicrobial activity typically follows CLSI guidelines, using broth microdilution methods.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings indicate the potential for developing new antimicrobial agents from this class of compounds .

Case Studies and Research Findings

Several research studies have focused on synthesizing and evaluating thiazole derivatives for their biological activities:

  • Synthesis and Evaluation of Thiazole Derivatives :
    • A study synthesized various thiazole derivatives and evaluated their cytotoxicity against human lung cancer cell lines using MTS assays.
    • Results indicated that compounds with a thiazole moiety exhibited higher cytotoxicity compared to other derivatives .
  • Mechanistic Studies :
    • Investigations into the mechanisms of action revealed that certain thiazole derivatives could inhibit key signaling pathways involved in cancer progression, thereby supporting their use as therapeutic agents .
  • Structural Optimization :
    • Ongoing research aims to optimize the structural features of these compounds to enhance their biological activity while minimizing toxicity .

Scientific Research Applications

Medicinal Chemistry

Research indicates that this compound exhibits significant potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Studies have shown that it can effectively inhibit cell viability in various cancer cell lines, including:

Cell LineIC50 (µM)Effect Observed
MCF-712Induction of apoptosis
K56215Cell cycle arrest

The proposed mechanism for its anticancer activity involves activation of intrinsic apoptotic pathways.

Antimicrobial Activity

Emerging data suggest that derivatives containing the benzothiazole structure exhibit enhanced antimicrobial properties compared to traditional antibiotics. For instance, compounds similar to (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone have shown effectiveness against resistant strains of bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.008 μg/mL
Escherichia coli0.012 μg/mL

Anti-Tubercular Properties

Preliminary studies indicate that this compound may also possess anti-tubercular activity by inhibiting the growth of Mycobacterium tuberculosis. The mechanism appears to involve interference with bacterial cell wall biosynthesis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

  • Anticancer Study : Research demonstrated that treatment with this compound led to significant cytotoxic effects in vitro, particularly in breast adenocarcinoma cells.
  • Antimicrobial Efficacy : Comparative studies highlighted the effectiveness of related benzothiazole derivatives against various bacterial strains, suggesting their potential as new antimicrobial agents.

Properties

IUPAC Name

[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-11-3-4-13-16(12(11)2)19-18(27-13)21-9-7-20(8-10-21)17(23)14-5-6-15(26-14)22(24)25/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJMDUNOBDCCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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